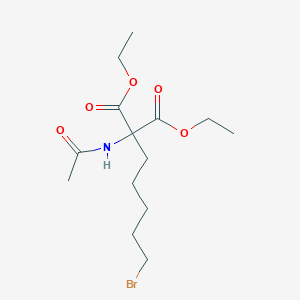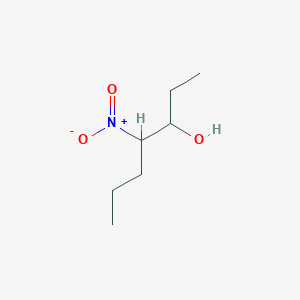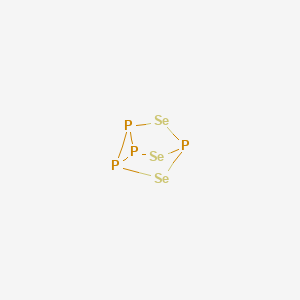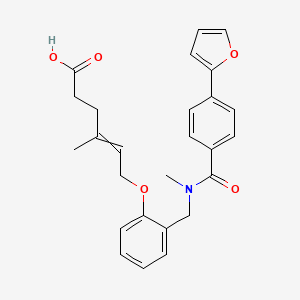
4-bromo-2,5,7-trinitrofluoren-9-one;1-(cyclohexen-1-yl)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-2,5,7-trinitrofluoren-9-one;1-(cyclohexen-1-yl)naphthalene is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structural properties, which make it a subject of interest in chemical research and industrial applications.
Vorbereitungsmethoden
The synthesis of 4-bromo-2,5,7-trinitrofluoren-9-one;1-(cyclohexen-1-yl)naphthalene involves multiple steps, including nitration, bromination, and cyclization reactions. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and efficiency .
Analyse Chemischer Reaktionen
4-bromo-2,5,7-trinitrofluoren-9-one;1-(cyclohexen-1-yl)naphthalene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-bromo-2,5,7-trinitrofluoren-9-one;1-(cyclohexen-1-yl)naphthalene has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-bromo-2,5,7-trinitrofluoren-9-one;1-(cyclohexen-1-yl)naphthalene involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .
Vergleich Mit ähnlichen Verbindungen
4-bromo-2,5,7-trinitrofluoren-9-one;1-(cyclohexen-1-yl)naphthalene can be compared with other similar compounds, such as:
4-bromo-2,5,7-trinitrofluoren-9-one: Shares similar structural features but lacks the cyclohexen-1-yl group.
1-(cyclohexen-1-yl)naphthalene: Contains the cyclohexen-1-yl group but lacks the nitro and bromo substituents.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
1064-56-8 |
|---|---|
Molekularformel |
C29H20BrN3O7 |
Molekulargewicht |
602.4 g/mol |
IUPAC-Name |
4-bromo-2,5,7-trinitrofluoren-9-one;1-(cyclohexen-1-yl)naphthalene |
InChI |
InChI=1S/C16H16.C13H4BrN3O7/c1-2-7-13(8-3-1)16-12-6-10-14-9-4-5-11-15(14)16;14-9-3-5(15(19)20)1-7-11(9)12-8(13(7)18)2-6(16(21)22)4-10(12)17(23)24/h4-7,9-12H,1-3,8H2;1-4H |
InChI-Schlüssel |
VKHFWXIYNICFKT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=CC1)C2=CC=CC3=CC=CC=C32.C1=C(C=C(C2=C1C(=O)C3=C2C(=CC(=C3)[N+](=O)[O-])Br)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


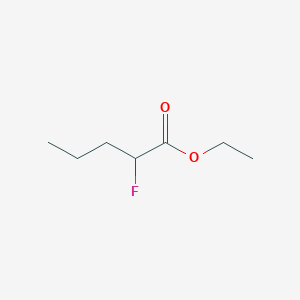
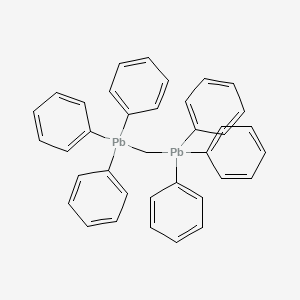

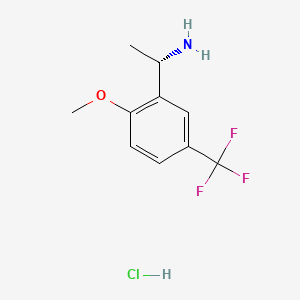
![2,3-Bis(trifluoromethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14744332.png)
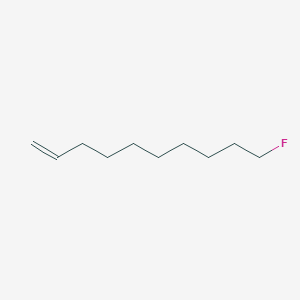
![1-[5-(1-Hydroxyethylidene)cyclopenta-1,3-dien-1-yl]ethanone](/img/structure/B14744337.png)
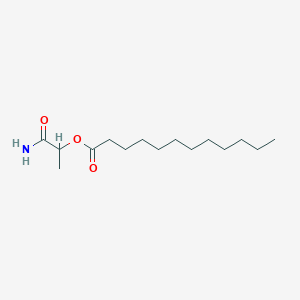
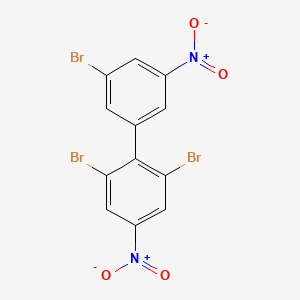
![5-Nitro-2-(2-{1-[(E)-(5-nitropyridin-2-yl)diazenyl]naphthalen-2-yl}hydrazinyl)pyridine](/img/structure/B14744374.png)
